2-Methyl-3-[(methylsulfonyl)amino]benzoic acid
Description
Positional Isomerism
Tautomerism and Conformational Flexibility
- The sulfonamide group (-NHSO₂CH₃) exhibits restricted rotation due to partial double-bond character in the S-N bond, though this does not produce geometric isomers.
- The carboxylic acid group (-COOH) may participate in tautomerism under specific pH conditions, but this does not alter the core structure.
Properties
IUPAC Name |
3-(methanesulfonamido)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-7(9(11)12)4-3-5-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVAPZZWDQDJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Route
A robust three-step preparation method is reported, starting from m-xylene:
| Step | Reaction Description | Reagents & Catalysts | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Chlorination of m-xylene to 2-chloro-m-xylene | m-xylene, chlorine gas, ferric trichloride (Lewis acid catalyst) | 60 °C, chlorination reaction | Not specified |
| 2 | Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid | 2-chloro-m-xylene, acetic acid (solvent), sodium acetate (catalyst), hydrogen peroxide (oxidant) | 90 °C, dropwise H2O2 addition over 2 h | 92.7 |
| 3 | Ammoniation of 3-methyl-2-chlorobenzoic acid to 3-methyl-2-aminobenzoic acid | 3-methyl-2-chlorobenzoic acid, DMSO (solvent), cuprous chloride & sodium carbonate (catalysts), ammonia gas | 130-150 °C, 4 h reaction | 88.6 |
Detailed Reaction Conditions and Notes
Step 1 (Chlorination): Ferric trichloride serves as a Lewis acid catalyst to facilitate selective chlorination at the 2-position of m-xylene under controlled temperature (60 °C). The chlorinated intermediate is purified by rectification.
Step 2 (Oxidation): The chlorinated intermediate is dissolved in acetic acid with sodium acetate catalyst. Hydrogen peroxide (30% w/w) is added dropwise at 90 °C over two hours to oxidize the methyl group to a carboxyl group, yielding 3-methyl-2-chlorobenzoic acid with high efficiency.
Step 3 (Ammoniation): The chlorobenzoic acid undergoes nucleophilic substitution with ammonia gas in the presence of cuprous chloride and sodium carbonate catalysts in DMSO solvent. The reaction is maintained at 130-150 °C for 4 hours, followed by purification steps including reduced pressure distillation, washing, and recrystallization.
Alternative Preparation via Catalytic Hydrogenation
Another approach involves reduction of nitro-substituted precursors:
| Step | Reaction Description | Reagents & Catalysts | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Salt formation of 3-nitro-2-methylbenzoic acid | 3-nitro-2-methylbenzoic acid, base (e.g., alkali) | pH 7-8, aqueous medium | Not specified |
| 2 | Catalytic hydrogenation of nitro group to amino group | 6504K nickel catalyst (Raney nickel alternative), hydrogen gas | 80-125 °C, 1-2 MPa H2 pressure, 2-3 h | >95 |
Source: Patent CN104072383A (2014)
- The nitro precursor is first converted to its salt form to enhance solubility.
- Catalytic hydrogenation is performed in an aqueous medium under elevated pressure and temperature.
- Nickel catalysts supported on carbon or diatomaceous earth are effective.
- The resulting 3-amino-2-methylbenzoic acid can be further modified to introduce methylsulfonyl groups.
Adaptation for 2-Methyl-3-[(Methylsulfonyl)amino]benzoic Acid
Methylsulfonylamino Group Introduction
- The amino group in 3-methyl-2-aminobenzoic acid can be converted to the methylsulfonylamino substituent via sulfonylation reactions.
- Typical reagents include methylsulfonyl chloride or methylsulfonyl anhydride under basic conditions.
- The reaction is usually carried out in polar aprotic solvents (e.g., dichloromethane, DMF) at low temperatures to moderate heating to control selectivity.
Proposed Synthetic Sequence
| Step | Description | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Synthesize 3-methyl-2-aminobenzoic acid | As per section 2 or 3 | See above |
| 2 | Sulfonylation of amino group | Methylsulfonyl chloride, base (e.g., triethylamine) | 0-25 °C, inert atmosphere |
| 3 | Purification | Recrystallization or chromatography | Standard |
Summary Table of Key Preparation Parameters
| Parameter | Step 1 (Chlorination) | Step 2 (Oxidation) | Step 3 (Ammoniation) | Sulfonylation (Proposed) |
|---|---|---|---|---|
| Raw Material | m-xylene | 2-chloro-m-xylene | 3-methyl-2-chlorobenzoic acid | 3-methyl-2-aminobenzoic acid |
| Catalyst | Ferric trichloride | Sodium acetate | Cuprous chloride, sodium carbonate | None or base |
| Solvent | None or inert | Acetic acid | DMSO | Dichloromethane or DMF |
| Temperature (°C) | 60 | 90 | 130-150 | 0-25 |
| Reaction Time | Not specified | ~2 h (H2O2 addition) | 4 h | 1-3 h |
| Yield (%) | Not specified | 92.7 | 88.6 | Not specified |
Research Findings and Advantages
- The chlorination-oxidation-ammoniation route avoids hazardous nitration and hydrogenation steps, reducing equipment requirements and environmental impact.
- Use of hydrogen peroxide as oxidant is environmentally friendly compared to traditional oxidants.
- Ammoniation under alkaline conditions with copper catalysts provides high selectivity and yield.
- Catalytic hydrogenation of nitro precursors offers a high-yield alternative but involves high-pressure hydrogenation equipment.
- Subsequent sulfonylation to introduce the methylsulfonyl group is a standard, mild reaction, enabling functional group diversification.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
2-Methyl-3-[(methylsulfonyl)amino]benzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, making it valuable in the development of novel compounds.
Biology
In biological research, this compound is investigated as a biochemical probe for studying enzyme interactions. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein functions. This property is crucial for understanding metabolic pathways and developing new therapeutic agents.
Medicine
The compound has been explored for its therapeutic properties, particularly:
- Anti-inflammatory Activity: Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This suggests its potential as a lead compound for developing anti-inflammatory drugs.
- Antimicrobial Properties: Research shows that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including fungi like Candida albicans. This positions it as a candidate for antifungal therapies.
- Anticancer Potential: The compound's ability to inhibit protein kinase activity has been noted in studies related to neoplastic diseases, particularly leukemias and solid tumors. It may inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation .
Case Studies
- Anti-inflammatory Studies : In vitro experiments demonstrated that derivatives of benzoic acid could inhibit the synthesis of inflammatory mediators, indicating the potential for developing new anti-inflammatory agents based on this compound.
- Antimicrobial Research : A study focusing on the antimicrobial efficacy of sulfonamide derivatives highlighted that certain compounds significantly inhibited the growth of Candida albicans, suggesting promising applications in antifungal drug development.
- Cancer Therapeutics : Research involving inhibitors of tyrosine kinases showed that compounds similar to this compound exhibited therapeutic efficacy against various cancers by targeting proliferative pathways .
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : The planar conformation stabilized by intramolecular N—H⋯O bonds (observed in related structures) may enhance crystallinity compared to analogs with substituents disrupting this interaction .
Comparison with Amino-Substituted Benzoic Acids
Replacing the methylsulfonylamino group with an alkylamino moiety alters solubility and biological activity:
Comparison with Sulfonylurea Derivatives
Functional Insights :
- The free carboxylic acid group in the target compound enables salt formation (e.g., with amines), unlike esterified agrochemicals.
- Sulfonylurea herbicides rely on the triazine-sulfonylurea bridge for acetyl-CoA carboxylase inhibition, a mechanism absent in the target compound .
Commercial Availability and Stability
- Storage : Stable at room temperature, similar to most benzoic acid derivatives .
Biological Activity
2-Methyl-3-[(methylsulfonyl)amino]benzoic acid, also known as a methylsulfonamide derivative of benzoic acid, has gained attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methylsulfonyl group that may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H11NO4S
- Molecular Weight : 217.25 g/mol
- Structure : The compound features a benzoic acid core substituted with a methylsulfonyl group and an amino group.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The methylsulfonyl group can enhance solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB, which is crucial in regulating immune responses and inflammation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated that this compound reduced the expression of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 62.5 μM for gram-positive bacteria .
Case Studies
- Study on Anti-inflammatory Properties :
- Antimicrobial Efficacy :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-[(methylsulfonyl)amino]benzoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sulfonylation of a precursor amine. For example, reacting 3-amino-2-methylbenzoic acid with methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like over-sulfonylation .
- Critical Parameters : Solvent choice (e.g., dichloromethane or THF), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via recrystallization or column chromatography. Yield optimization requires monitoring pH and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
HPLC-MS : To confirm molecular weight (exact mass: 243.06 g/mol) and detect impurities .
NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methylsulfonyl group at C3 and methyl at C2) .
Elemental Analysis : Validate empirical formula (C₁₀H₁₂N₂O₄S) with ≤0.3% deviation .
Advanced Research Questions
Q. What strategies address contradictions in reported solubility data for this compound?
- Issue : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) across studies.
- Resolution :
- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO-water mixtures) at 25°C and 37°C.
- pH-Dependent Studies : Adjust pH (2–10) to assess ionization effects; the carboxylic acid group (pKa ~2.5) and sulfonamide (pKa ~10) dominate solubility .
- Validation : Cross-reference with thermogravimetric analysis (TGA) to rule out hydrate formation .
Q. How does the methylsulfonylamino group influence biological activity in enzyme inhibition assays?
- Mechanistic Insight : The sulfonamide group acts as a hydrogen-bond acceptor, targeting enzymes like carbonic anhydrase or proteases.
- Experimental Design :
Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).
Docking Studies : Compare binding modes with/without the methylsulfonyl group using Schrödinger Suite or AutoDock .
- Data Interpretation : Enhanced lipophilicity from the methylsulfonyl group may improve membrane permeability but reduce aqueous solubility .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Scalability Issues :
- Side Reactions : Over-sulfonylation at elevated temperatures.
- Purification : Column chromatography becomes impractical at >10 g scales.
- Solutions :
- Flow Chemistry : Continuous sulfonylation at controlled temperatures (5–10°C) improves reproducibility .
- Alternative Purification : Acid-base extraction (e.g., dissolve in NaOH, precipitate with HCl) replaces chromatography .
Methodological Challenges
Q. How should researchers handle discrepancies in biological activity data between analogous sulfonamide derivatives?
SAR Analysis : Quantify electronic effects (Hammett σ values) of substituents on activity.
Crystallography : Resolve co-crystal structures with target enzymes to identify critical interactions (e.g., sulfonyl oxygen contacts) .
- Outcome : Methylsulfonyl groups may reduce steric hindrance compared to bulkier aryl sulfonamides, enhancing binding to compact active sites .
Q. What advanced analytical techniques resolve degradation products under physiological conditions?
- Degradation Pathways : Hydrolysis of the sulfonamide group or decarboxylation at acidic pH.
- Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
